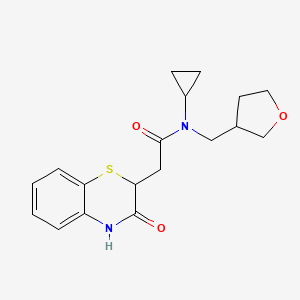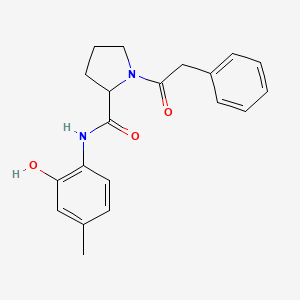![molecular formula C23H30N4O2 B7532795 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)
2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide, also known as PBT-1, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a member of the family of hydrazide compounds, which are known to exhibit a wide range of biological activities. PBT-1 has been shown to have promising pharmacological properties and has been the subject of numerous scientific studies in recent years.
作用机制
The mechanism of action of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide is not well understood, but it is believed to act by binding to and stabilizing the Aβ peptide, preventing it from forming toxic aggregates. 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide has also been shown to inhibit the activity of metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of Aβ peptides in the brain, which may help to slow the progression of Alzheimer's disease. It has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
实验室实验的优点和局限性
One of the major advantages of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide for lab experiments is its potent inhibitory effect on Aβ aggregation. This makes it a valuable tool for studying the pathogenesis of Alzheimer's disease and for developing new therapeutic strategies. However, one limitation of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are many potential future directions for research on 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide. One area of interest is the development of new formulations of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide that may improve its solubility and bioavailability. Another area of interest is the investigation of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide's potential therapeutic applications in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to better understand the mechanism of action of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide and to identify potential biomarkers that may be useful for monitoring its therapeutic effects.
合成方法
The synthesis of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-phenylbutyric acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)propan-1-one to form the final product, 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide. The synthesis of 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide is a complex process that requires careful optimization of reaction conditions to ensure high yields and purity.
科学研究应用
2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. It has been shown to have a potent inhibitory effect on the aggregation of amyloid beta (Aβ) peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease. 2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
属性
IUPAC Name |
2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-2-21(19-9-5-3-6-10-19)23(29)25-24-22(28)13-14-26-15-17-27(18-16-26)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUPNTSSCVAYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NNC(=O)CCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(dimethylamino)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B7532730.png)
![3-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-4-one](/img/structure/B7532747.png)
![(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate](/img/structure/B7532748.png)

![N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7532771.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532774.png)
![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)

![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)

![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)